REACTION_CXSMILES
|
[O-]CC.[Na+].C(OC(=O)[NH:9][C:10]1[CH:15]=[C:14]([F:16])[C:13]([O:17][CH3:18])=[CH:12][C:11]=1[C:19]#[C:20][Si](C)(C)C)C>C(O)C>[CH3:18][O:17][C:13]1[CH:12]=[C:11]2[C:10](=[CH:15][C:14]=1[F:16])[NH:9][CH:20]=[CH:19]2 |f:0.1|
|
Name
|
|
Quantity
|
11.45 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
(5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester
|
Quantity
|
22.14 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1=C(C=C(C(=C1)F)OC)C#C[Si](C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 75° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The EtOH was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue diluted with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted 2×300 mL with Et2O
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a dark red oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by silica gel flash column chromatography
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo from the fractions
|
Type
|
ADDITION
|
Details
|
containing the product
|
Type
|
WAIT
|
Details
|
left a golden yellow oil which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |